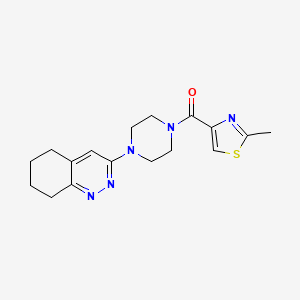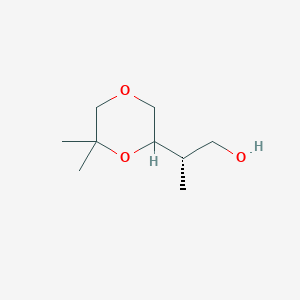
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol, also known as DMDO-PEGn-ol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is not fully understood. However, it is believed that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can form stable complexes with hydrophobic drugs through hydrophobic interactions. These complexes can then be delivered to the target site, where they can be released and exert their therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been shown to have low toxicity and good biocompatibility, making it an ideal candidate for biomedical applications. Studies have shown that (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can improve the pharmacokinetics and pharmacodynamics of drugs, leading to improved therapeutic outcomes. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been shown to reduce the immunogenicity of nanoparticles, which can improve their safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is its ability to improve the solubility and bioavailability of hydrophobic drugs, which can be challenging to formulate. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be easily modified to suit specific applications, making it a versatile tool for drug delivery and biomedical imaging. However, one of the limitations of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is its high cost, which can limit its widespread use in research and development.
未来方向
There are several future directions for the research and development of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One area of interest is the use of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol in combination with other drug delivery systems, such as liposomes and polymeric nanoparticles, to improve their efficacy and safety. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be used to develop targeted drug delivery systems that can selectively deliver drugs to specific cells or tissues. Finally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be modified to improve its stability and reduce its toxicity, further expanding its potential applications in various fields.
Conclusion:
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a promising chemical compound that has potential applications in drug delivery systems, tissue engineering, and biomedical imaging. Its unique properties and versatility make it an attractive tool for scientific research and development. Further research is needed to fully understand the mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol and to explore its potential applications in various fields.
合成方法
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the protection of the hydroxyl group of PEG with 2,2-dimethoxypropane to form a cyclic acetal. This is followed by the addition of sodium hydride to the acetal to form the corresponding alkoxide. The final step involves the addition of (S)-2-chloropropionic acid to the alkoxide, which leads to the formation of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol.
科学研究应用
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and biomedical imaging. Due to its hydrophilic nature, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be used to improve the solubility and bioavailability of hydrophobic drugs. Additionally, (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be used to modify the surface of nanoparticles and improve their stability and biocompatibility. (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the signal intensity of tissues.
属性
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

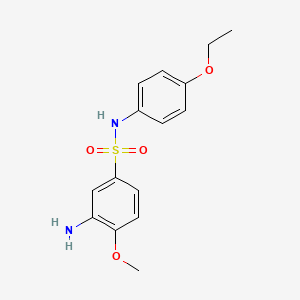
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
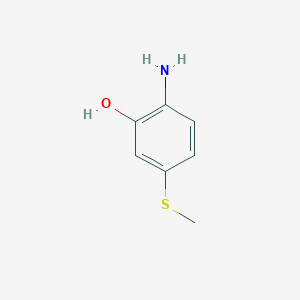
![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)
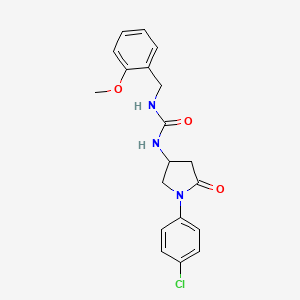
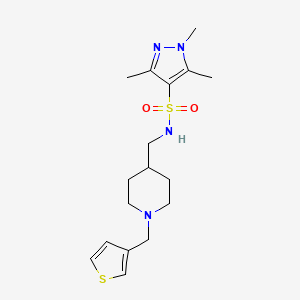




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)

